rac-tert-butyl N-[(1R,2R,3R)-3-hydroxy-2-methoxycyclobutyl]carbamate
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Overview
Description
rac-tert-butyl N-[(1R,2R,3R)-3-hydroxy-2-methoxycyclobutyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a cyclobutyl ring substituted with hydroxy and methoxy groups, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,2R,3R)-3-hydroxy-2-methoxycyclobutyl]carbamate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a of appropriate precursors under controlled conditions.
Introduction of Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced via selective functionalization reactions, often involving reagents such as methanol and hydroxylating agents.
Carbamate Formation: The final step involves the reaction of the substituted cyclobutyl intermediate with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1R,2R,3R)-3-hydroxy-2-methoxycyclobutyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions, particularly at the carbamate moiety, using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, ether, reflux.
Substitution: Sodium hydride, DMF (Dimethylformamide), room temperature.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted cyclobutyl carbamates.
Scientific Research Applications
rac-tert-butyl N-[(1R,2R,3R)-3-hydroxy-2-methoxycyclobutyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2R,3R)-3-hydroxy-2-methoxycyclobutyl]carbamate involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
- rac-tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
Uniqueness
rac-tert-butyl N-[(1R,2R,3R)-3-hydroxy-2-methoxycyclobutyl]carbamate is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups allows for versatile reactivity and potential for diverse applications.
Properties
Molecular Formula |
C10H19NO4 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S,3S)-3-hydroxy-2-methoxycyclobutyl]carbamate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-6-5-7(12)8(6)14-4/h6-8,12H,5H2,1-4H3,(H,11,13)/t6-,7-,8-/m0/s1 |
InChI Key |
OLRUCZTWUNPWRB-FXQIFTODSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]([C@H]1OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1OC)O |
Origin of Product |
United States |
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